4-(1H-benzimidazol-1-yl)butanoic acid
Overview
Description
4-(1H-benzimidazol-1-yl)butanoic acid is a chemical compound that belongs to the category of benzimidazole derivatives. It is composed of a butanoic acid molecule with a benzimidazole ring attached to the fourth position. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit potent antibacterial activities . They have been shown to be effective against a variety of bacteria, including S. aureus, S. mutans, B. subtilis, E. coli, S. typhi, and P. aeruginosa .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often disrupting essential biological processes within the bacterial cells
Biochemical Pathways
Given the antibacterial activity of benzimidazole derivatives, it can be inferred that this compound may interfere with bacterial cell wall synthesis or other vital processes .
Pharmacokinetics
It is known that the carboxylic acid group of this compound allows for the creation of ester, amide, and other organic compounds, which can be utilized in the development of new drugs with potential therapeutic applications .
Result of Action
Based on the antibacterial activity of benzimidazole derivatives, it can be inferred that this compound may lead to bacterial cell death or growth inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Benzimidazol-1-yl)butanoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid typically involves the reaction of benzimidazole with butanoic acid derivatives. One common method involves the use of a catalyst such as CuCl (5 mol%) and TMEDA (5 mol%) in DMSO at 120°C, which provides good yields . Another method involves the use of phosphoric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield various reduced derivatives of the benzimidazole ring .
Scientific Research Applications
4-(1H-benzimidazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole moiety, which is known for various pharmacological activities.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid: A related compound with a morpholino group attached to the benzimidazole ring.
4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Another derivative with an oxo group on the benzimidazole ring.
Uniqueness
4-(1H-benzimidazol-1-yl)butanoic acid is unique due to its specific structure, which combines the benzimidazole ring with a butanoic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPPPCKAOWOOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360698 | |
Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-31-5 | |
Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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